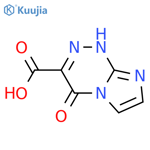

Imidazolo[2,1-c][1,2,4]triazine

Imidazoles [2,1-c][1,2,4]triazines are a class of heterocyclic compounds that combine the structures of imidazole and triazine rings. These molecules feature significant electronic effects due to the conjugation between the two aromatic rings, leading to unique chemical properties. They have garnered considerable attention in various fields owing to their diverse applications.

In pharmaceutical chemistry, imidazoles [2,1-c][1,2,4]triazines exhibit potential as antifungal and anti-inflammatory agents. Their ability to modulate cell signaling pathways makes them attractive for the development of novel therapeutic candidates. Additionally, these compounds demonstrate promising activities in managing parasitic diseases such as malaria.

In agrochemicals, they can serve as herbicides or fungicides due to their selective toxicity towards plants or pathogens. The structural flexibility allows for the design of molecules with tailored properties suitable for different environmental conditions and target organisms.

Furthermore, imidazoles [2,1-c][1,2,4]triazines show promise in materials science, particularly in the development of conductive polymers and electroactive compounds. Their electronic stability and redox properties make them valuable for use in organic electronics and sensors.

Overall, this class of heterocycles offers a rich framework for exploring new chemical functionalities with applications ranging from medicine to agriculture and beyond.

![Imidazolo[2,1-c][1,2,4]triazine](https://it.kuujia.com/images/category/19.jpg)

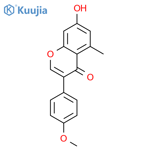

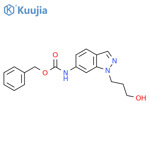

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

Imidazo[2,1-c][1,2,4]triazine(9CI) | 4342-90-9 | C5H4N4 |

|

Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 1,4-dihydro-4-oxo- | 112298-49-4 | C6H4N4O3 |

Letteratura correlata

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Fornitori consigliati

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati